N,N-Dipropyl-2-aminotetralin
Overview
Description
N,N-Dipropyl-2-aminotetralin is a chemical compound with the molecular formula C16H25N. It is a derivative of 2-aminotetralin, where the amino group is substituted with two propyl groups. This compound is known for its interaction with dopamine and serotonin receptors, making it of interest in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-2-aminotetralin typically involves the alkylation of 2-aminotetralin with propyl halides under basic conditions. One common method includes the reaction of 2-aminotetralin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-2-aminotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the amino moiety .
Scientific Research Applications
N,N-Dipropyl-2-aminotetralin has several scientific research applications:
Neuropharmacology: It is used to study dopamine and serotonin receptor interactions, particularly in the context of neurological disorders such as Parkinson’s disease and depression
Psychiatry: The compound is investigated for its potential therapeutic effects in treating anxiety and stress-related disorders.
Retinal Disease: Research has shown its protective effects against photo-oxidative damage in retinal cells.
Dopamine Receptor Studies: It serves as a probe to study the binding and activity of dopamine receptors, providing insights into receptor function and regulation.
Mechanism of Action
N,N-Dipropyl-2-aminotetralin exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and receptor activity. The compound’s binding to dopamine D2 and D3 receptors influences dopaminergic signaling pathways, which are crucial for motor control and mood regulation . Additionally, its interaction with serotonin receptors contributes to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropyl-2-amino-5,6-dihydroxytetralin: This compound has similar dopaminergic activity but differs in its hydroxylation pattern, affecting its receptor selectivity and potency.
N,N-Dipropyl-2-amino-7-hydroxytetralin: Known for its selective presynaptic activity, this compound shows distinct pharmacological profiles compared to N,N-Dipropyl-2-aminotetralin.
Sumanirole: A dopamine D2/D3 receptor agonist with structural similarities, used to study receptor selectivity and function.
Uniqueness
This compound is unique due to its balanced activity at both dopamine and serotonin receptors, making it a valuable tool in neuropharmacological research. Its ability to modulate multiple neurotransmitter systems distinguishes it from other compounds with more selective receptor profiles .
Properties
IUPAC Name |
N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-3-11-17(12-4-2)16-10-9-14-7-5-6-8-15(14)13-16/h5-8,16H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMAROBNUIRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946658 | |
Record name | N,N-Dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-59-0 | |
Record name | N,N-dipropyl-2-aminotetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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